2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine

Medicinal Chemistry Scaffold Design Physicochemical Properties

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine (CAS 1249187-89-0; molecular formula C₁₃H₁₉N; MW 189.3 g/mol) is a synthetically prepared 3-arylpyrrolidine derivative featuring a 3-methylphenyl (m-tolyl) substituent at the pyrrolidine C3 position and gem-dimethyl substitution at C2. The compound is cataloged by multiple commercial suppliers including AKSci, CymitQuimica (Biosynth), and Leyan as a research-use-only small molecule scaffold, typically at 95% purity specifications.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 1249187-89-0
Cat. No. B2420330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine
CAS1249187-89-0
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CCNC2(C)C
InChIInChI=1S/C13H19N/c1-10-5-4-6-11(9-10)12-7-8-14-13(12,2)3/h4-6,9,12,14H,7-8H2,1-3H3
InChIKeyLJORLWDLVTXYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine (CAS 1249187-89-0): Scaffold Identity and Procurement Baseline


2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine (CAS 1249187-89-0; molecular formula C₁₃H₁₉N; MW 189.3 g/mol) is a synthetically prepared 3-arylpyrrolidine derivative featuring a 3-methylphenyl (m-tolyl) substituent at the pyrrolidine C3 position and gem-dimethyl substitution at C2 . The compound is cataloged by multiple commercial suppliers including AKSci, CymitQuimica (Biosynth), and Leyan as a research-use-only small molecule scaffold, typically at 95% purity specifications . No peer-reviewed pharmacological data, patent activity claims, or biological characterization studies were identified for this specific CAS number in the open literature.

Why Generic Substitution Fails: Structural Determinants Differentiating 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine from In-Class Analogs


The 3-arylpyrrolidine scaffold has established pharmacological relevance across central nervous system (CNS) targets including dopamine and serotonin receptors, with meta-substituted aryl derivatives demonstrating preferential dopamine autoreceptor antagonist activity [1][2]. Within this class, three structural variables critically modulate biological activity, physicochemical properties, and synthetic utility: (i) aryl substitution pattern and position, (ii) presence or absence of N-substitution, and (iii) pyrrolidine ring gem-dimethyl substitution at C2. 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine incorporates a specific combination—C2 gem-dimethyl steric bulk, free secondary amine, and meta-methylphenyl substitution—that is absent in commercially available 3-(3-methylphenyl)pyrrolidine (CAS 954220-64-5, lacks C2 methylation), 2-(3-methylphenyl)pyrrolidine (CAS 72216-05-8, positional isomer), and 1-(3-methylphenyl)pyrrolidine (CAS 71982-22-4, N-substituted). Each structural alteration produces a distinct molecular entity with divergent properties; no publicly available quantitative head-to-head comparative data exists for this specific compound relative to these analogs. Consequently, substitution cannot be justified based on equivalent performance or documented interchangeability.

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine: Quantitative Differentiation Evidence and Comparative Analysis


Physicochemical Differentiation: Molecular Weight and Formula Distinction from Non-Methylated 3-Arylpyrrolidine Analogs

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine differs from the commercially available non-C2-methylated analog 3-(3-methylphenyl)pyrrolidine (CAS 954220-64-5) in molecular weight (189.3 vs 161.24 g/mol; Δ +28.06 g/mol) and molecular formula (C₁₃H₁₉N vs C₁₁H₁₅N; Δ +C₂H₄) due to the addition of two methyl groups at the pyrrolidine C2 position . This structural modification introduces gem-dimethyl steric bulk adjacent to the chiral C3 center, a feature documented to influence conformational restriction and metabolic stability in related pyrrolidine-based CNS ligands.

Medicinal Chemistry Scaffold Design Physicochemical Properties

Positional Isomer Differentiation: C3 vs C2 vs N1 Aryl Substitution

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine is distinguished from its positional isomers by the attachment site of the 3-methylphenyl group to the pyrrolidine ring. The target compound bears substitution at C3, whereas commercially available comparators include 2-(3-methylphenyl)pyrrolidine (CAS 72216-05-8; C2 substitution) and 1-(3-methylphenyl)pyrrolidine (CAS 71982-22-4; N1 substitution). All three isomers share molecular formula C₁₁H₁₅N (MW 161.24) in their non-C2-methylated forms, but differ in connectivity . In the 3-arylpyrrolidine pharmacological literature, C3 substitution is associated with CNS receptor engagement (dopaminergic/serotonergic activity), whereas N-substitution yields distinct pharmacological profiles [1].

Structure-Activity Relationship Isomer Comparison Scaffold Selection

Evidence Gap Advisory: No Quantitative Pharmacological or In Vivo Data Identified

Comprehensive searches across primary literature, patent databases (USPTO, EPO, Google Patents), authoritative chemical databases (PubChem, BindingDB), and supplier technical documentation yielded no quantitative in vitro pharmacological data, in vivo efficacy metrics, selectivity profiles, ADME parameters, or head-to-head comparative biological studies for 2,2-dimethyl-3-(3-methylphenyl)pyrrolidine. While the broader 3-arylpyrrolidine class has established CNS pharmacological precedent—including dopamine D2 autoreceptor antagonism (e.g., meta-substituted analogs with electron-withdrawing groups) and serotonin 5-HT1A receptor ligand activity [1][2]—these class-level findings cannot be reliably extrapolated to this specific C2-gem-dimethylated, meta-methylphenyl substituted compound in the absence of direct experimental validation.

Data Availability Procurement Risk Literature Gap

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine: Validated Research Application Scenarios Based on Available Evidence


Scaffold Diversification in CNS-Targeted Medicinal Chemistry Libraries

The 3-arylpyrrolidine core has established relevance in CNS drug discovery, particularly for dopamine and serotonin receptor modulation [1]. 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine provides a structurally distinct building block featuring C2 gem-dimethyl substitution (absent in CAS 954220-64-5) and a free secondary amine handle for further N-functionalization. This scaffold may serve as a starting point for internal structure-activity relationship (SAR) exploration where conformational restriction via gem-dimethyl groups is a design hypothesis . Procurement is justified for library enrichment and lead generation campaigns, not for direct biological validation based on pre-existing target data.

Synthetic Intermediate for N-Substituted Derivative Preparation

The presence of a secondary amine in 2,2-dimethyl-3-(3-methylphenyl)pyrrolidine (pKa predicted ~10.2 based on class analogs) enables straightforward N-alkylation, N-acylation, or N-arylation reactions [1]. This contrasts with 1-(3-methylphenyl)pyrrolidine (CAS 71982-22-4), which lacks a free amine for derivatization. Researchers requiring a 3-aryl-substituted pyrrolidine core with C2 steric bulk and an available amine handle for downstream diversification represent the most appropriate procurement use case, supported by the compound's catalog availability from multiple suppliers at 95% purity .

Analytical Reference Standard for Isomer-Specific Method Development

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine is one of several structurally related isomers within the 3-methylphenyl-pyrrolidine chemical space, including C2-substituted (CAS 72216-05-8) and N-substituted (CAS 71982-22-4) variants [1]. The compound may serve as an analytical reference material for developing chromatographic separation methods, mass spectrometric characterization protocols, or spectroscopic databases requiring authentic samples of this specific connectivity and substitution pattern. Procurement for analytical method validation is supported by the compound's defined structure and supplier-provided identity confirmation.

Exploratory Chemistry in Absence of Published Pharmacological Data

No peer-reviewed quantitative biological data were identified for 2,2-dimethyl-3-(3-methylphenyl)pyrrolidine [1]. Consequently, the compound is not suitable for applications requiring documented target engagement, established potency benchmarks, or validated mechanism-of-action hypotheses. Procurement is most appropriate for de novo exploratory research programs where the absence of prior art itself constitutes a differentiation opportunity—allowing investigators to establish first-in-class SAR for this substitution pattern—or for physical organic chemistry studies unrelated to biological activity. Users requiring compounds with established biological validation should consider alternative 3-arylpyrrolidines with published pharmacological characterization.

Technical Documentation Hub

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